molecular formula C15H15N5S B12130106 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine

3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12130106
M. Wt: 297.4 g/mol
InChI Key: NFYUOTWRHCIKPF-UHFFFAOYSA-N
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Description

3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzylsulfanyl group. The molecular formula of this compound is C15H15N5S, and it has a molecular weight of 297.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine typically involves the reaction of 4-methylbenzyl chloride with 5-pyridin-4-yl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the triazole ring can introduce various functional groups .

Scientific Research Applications

3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-4-yl-[1,2,4]triazol-4-ylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzylsulfanyl moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15N5S/c1-11-2-4-12(5-3-11)10-21-15-19-18-14(20(15)16)13-6-8-17-9-7-13/h2-9H,10,16H2,1H3

InChI Key

NFYUOTWRHCIKPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

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